Boc-glu-ofm
Overview
Description
Boc-Glu-Ofm is a peptide that has been used for the synthesis of ester insulin and cyclic peptide mixtures . It is also known as N-alpha-tert-Butyloxycarbonyl-L-glutamic acid gamma (9-fluorenylmethyl) ester .
Synthesis Analysis
Boc-Glu-Ofm is used in solid-phase peptide synthesis . It has been used in the fully convergent chemical synthesis of ester insulin . It has also been used in the preparation of head-to-tail cyclic peptides via side-chain attachment .Molecular Structure Analysis
The molecular formula of Boc-Glu-Ofm is C24H27NO6 . The molecular weight is 425.5 .Chemical Reactions Analysis
Boc-Glu-Ofm is used in the synthesis of ester insulin and cyclic peptide mixtures . It is also used in the synthesis of [AspB10,LysB28,ProB29]-ester insulin .Physical And Chemical Properties Analysis
Boc-Glu-Ofm is a white to off-white powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The melting point is around 130-131 °C .Scientific Research Applications
Application 1: Peptide Synthesis for Biosensor Interfaces
- Summary of the Application : Boc-Glu-Ofm is used in an acid-modulated strategy for novel peptide microarray production on biosensor interfaces . This chemistry can be performed at the interface of multiple field effect transistor (FET) sensors, eventually to generate label-free peptide microarrays for protein screening .
- Methods of Application or Experimental Procedures : The method involves the use of a controlled pore glass (CPG) as a support for solid-phase peptide synthesis (SPPS). The N-terminal amino function of each amino acid building block is temporarily protected with a tert-butyloxycarbonyl (Boc) group that can be removed after each SPPS cycle . This protection scheme has been fine-tuned for optimal performance on CPG and translated to SPR chips that allow layer-by-layer monitoring of amino acid coupling .
Application 2: Synthesis of Ester Insulin
- Summary of the Application : Boc-Glu-Ofm is used in the synthesis of ester insulin . Ester insulin is a modified form of insulin that is designed to improve the therapeutic properties of the hormone, such as its stability and duration of action .
Application 3: Synthesis of Cyclic Peptide Mixtures
- Summary of the Application : Boc-Glu-Ofm is used in the synthesis of cyclic peptide mixtures . Cyclic peptides are a class of peptides in which the amino acid sequence forms a loop. They have a variety of applications in drug discovery due to their stability and structural diversity .
Application 4: Preparation of High Affinity Polo-Like Kinase 1 Polo-Box Domain-Binding Peptide Macrocycles
- Summary of the Application : Boc-Glu-Ofm is used in the preparation of high affinity polo-like kinase 1 polo-box domain-binding peptide macrocycles . These macrocycles are designed to target protein-protein interactions, specifically those involving the polo-like kinase 1 (Plk1) polo-box domain (PBD), which are important for anticancer therapeutic development .
- Methods of Application or Experimental Procedures : The method involves the design and synthesis of macrocyclic peptide mimetics directed against the Plk1 PBD. These macrocycles are characterized by a new glutamic acid analog that simultaneously serves as a ring-closing junction that provides access to a cryptic binding pocket, while at the same time achieving proper orientation of a phosphothreonine (pT) residue for optimal interaction in the signature phospho-binding pocket .
- Results or Outcomes : The macrocycles prepared with this new amino acid analog introduce additional hydrogen-bonding interactions not found in the open-chain linear parent peptide. This new glutamic acid-based amino acid analog represents the first example of extremely high affinity ligands where access to the cryptic pocket from the pT-2 position is made possible with a residue that is not based on histidine .
Application 5: Cell-Penetrating Peptides (CPP) Production
Safety And Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(4S)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYVYHUPZNONJS-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158415 | |
Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-glu-ofm | |
CAS RN |
133906-29-3 | |
Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133906293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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